molecular formula C19H18ClNO5S2 B2562474 4-chloro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide CAS No. 877816-69-8

4-chloro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide

Cat. No.: B2562474
CAS No.: 877816-69-8
M. Wt: 439.93
InChI Key: AESQSBIBEIKFDP-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a combination of aromatic rings and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-chloro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzene-1-sulfonamide is unique due to its combination of aromatic rings and sulfonamide groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds that may lack one or more of these functional groups.

Properties

IUPAC Name

4-chloro-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO5S2/c1-14-4-8-16(9-5-14)27(22,23)19(18-3-2-12-26-18)13-21-28(24,25)17-10-6-15(20)7-11-17/h2-12,19,21H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESQSBIBEIKFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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